3-Rhodanineacetic acid, ethyl ester

Description

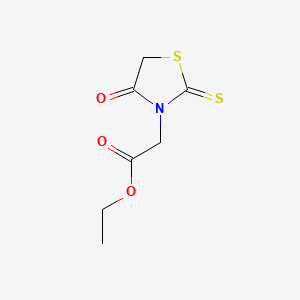

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-2-11-6(10)3-8-5(9)4-13-7(8)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRLGCJQLOXVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177753 | |

| Record name | 3-Rhodanineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23176-01-4 | |

| Record name | 3-Rhodanineacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023176014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Rhodanineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Rhodanineacetic Acid, Ethyl Ester

Preparative Routes to the Rhodanine-3-acetic Acid Precursor

The synthesis of rhodanine-3-acetic acid is a critical first step, with both conventional and modern microwave-assisted methods being employed to achieve this key intermediate.

Conventional Synthetic Approaches for Rhodanine-3-acetic Acid

Historically, the synthesis of rhodanine-3-acetic acid has been accomplished through several established methods. One of the earliest and most common approaches involves the condensation of an amine (or amino acid), carbon disulfide, and an α-haloacetic acid. nih.gov A widely cited method begins with the reaction of glycine with carbon disulfide in the presence of a base, followed by the addition of sodium chloroacetate. The reaction mixture is then acidified to induce cyclization and afford the desired rhodanine-3-acetic acid. amanote.comnanobioletters.com

Another conventional route involves the reaction of thioglycolic acid with an appropriate isothiocyanate derivative. Furthermore, a multi-step synthesis that avoids the use of the highly flammable and toxic carbon disulfide has been developed, offering a safer alternative for large-scale production. nanobioletters.com These conventional methods, while effective, often require long reaction times and sometimes harsh conditions.

| Starting Materials | Reagents | Key Steps | Reference |

| Glycine, Carbon Disulfide | Sodium Hydroxide, Sodium Chloroacetate, HCl | Dithiocarbamate formation, S-alkylation, Cyclization | amanote.com |

| Aminoacetic acid, Ammonium thiocyanate | Acetic anhydride, Acetic acid | Formation of an intermediate, Cyclization | google.com |

| Chloroacetic acid, Ammonium thiocyanate | Water | Condensation and cyclization | google.com |

Microwave-Assisted Synthesis of Rhodanine-3-acetic Acid

In recent years, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purity. The synthesis of rhodanine-3-acetic acid has benefited significantly from this technology. nih.govmdpi.com

A typical microwave-assisted procedure involves the reaction of glycine, sodium hydroxide, and carbon disulfide in water under microwave irradiation for a short period. nih.gov Following this, sodium chloroacetate is added, and the mixture is again subjected to microwave heating. The final cyclization is achieved by acidification with hydrochloric acid. nih.gov This method dramatically reduces the reaction time from hours to minutes compared to conventional heating methods. nih.gov

| Reactants | Solvent | Microwave Conditions | Yield | Reference |

| Glycine, NaOH, CS2, Sodium Chloroacetate | Water | 100°C, 5 min (x2) | 82.5% | nih.gov |

Esterification Protocols for the Synthesis of 3-Rhodanineacetic Acid, Ethyl Ester

The conversion of rhodanine-3-acetic acid to its ethyl ester is a crucial step for many of its applications. This transformation can be achieved through various esterification methods.

Direct Esterification Techniques

The most common method for this conversion is the Fischer-Speier esterification. This involves reacting rhodanine-3-acetic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture under reflux. The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol.

Another direct approach is the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), which facilitate the ester formation by activating the carboxylic acid group.

Alternative Esterification Strategies

Alternative methods can be employed to circumvent the use of strong acids, which might not be compatible with sensitive substrates. One such method is the reaction of the carboxylate salt of rhodanine-3-acetic acid (formed by treating the acid with a base like sodium hydroxide or potassium carbonate) with an ethyl halide, such as ethyl iodide or ethyl bromide, in an appropriate solvent.

Furthermore, transesterification from a more readily available ester, such as the methyl ester, can be accomplished by heating with ethanol in the presence of an acid or base catalyst.

Derivatization Strategies via the Ethyl Ester Moiety

The ethyl ester group in this compound, provides a handle for further chemical modifications, although the most common derivatization of the rhodanine (B49660) scaffold occurs at the C-5 position. The active methylene group at this position is highly reactive and readily undergoes Knoevenagel condensation with various aldehydes and ketones. This reaction is typically carried out in the presence of a base catalyst, such as piperidine or sodium acetate, in a solvent like ethanol or acetic acid.

These condensation reactions lead to a wide array of 5-substituted-rhodanine derivatives with diverse chemical and biological properties. The resulting α,β-unsaturated carbonyl system can further participate in Michael additions and other transformations, expanding the synthetic utility of the this compound scaffold.

Aminolysis Reactions Involving the Ethyl Ester Group

The ethyl ester group of this compound is susceptible to nucleophilic attack by amines in a reaction known as aminolysis (or ammonolysis). chemistrysteps.comdalalinstitute.com This reaction converts the ester into a corresponding amide. The process is a type of nucleophilic acyl substitution. fiveable.me

The general mechanism involves the nitrogen atom of an amine (which can be ammonia, a primary amine, or a secondary amine) acting as a nucleophile and attacking the electrophilic carbonyl carbon of the ethyl ester. This initial attack breaks the pi bond of the carbonyl, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. chemistrysteps.comfiveable.meyoutube.com The reaction is often facilitated by having a sufficient amount of the amine present to deprotonate the nitrogen in the intermediate. chemistrysteps.com

Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of a leaving group. In this specific case, the ethoxide ion (⁻OCH₂CH₃) is expelled. chemistrysteps.com Although ethoxide is a relatively poor leaving group, the reaction proceeds to form a new, more stable amide bond. dalalinstitute.com The final product is an N-substituted 2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide.

Reactants : this compound and an amine (R-NH₂).

Product : N-substituted 2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide and ethanol.

The rate and efficiency of the aminolysis reaction can be influenced by factors such as the nature of the amine used and the reaction conditions. fiveable.me

Transesterification Reactions

Transesterification is a chemical process that transforms one ester into another by exchanging the alkoxy group. For this compound, this means the ethyl group (-CH₂CH₃) can be replaced by a different alkyl or aryl group from another alcohol (R'-OH). This reaction is typically reversible and is often catalyzed by either an acid or a base. wikipedia.org

Base-Catalyzed Transesterification

In the base-catalyzed mechanism, a strong base (e.g., sodium hydroxide, potassium hydroxide, or sodium methoxide) deprotonates the incoming alcohol (R'-OH) to form a more nucleophilic alkoxide ion (R'-O⁻). srsintl.comscribd.com This alkoxide then attacks the carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. srsintl.commasterorganicchemistry.com The intermediate can then collapse, eliminating the original ethoxide group (⁻OCH₂CH₃) to yield the new ester. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is often used as the solvent. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification

Under acidic conditions, a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) protonates the carbonyl oxygen of the ethyl ester. wikipedia.orgembrapa.br This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol (R'-OH). wikipedia.orgresearchgate.net After the alcohol attacks, a series of proton transfer steps occur, leading to the elimination of ethanol and the formation of the new ester. masterorganicchemistry.com Similar to the base-catalyzed process, using the incoming alcohol as the solvent can shift the equilibrium to favor the formation of the product. masterorganicchemistry.com

The selection of the catalyst and reaction conditions depends on the specific substrate and the desired product. For instance, acid catalysis is often used as a preliminary step when feedstocks have high free fatty acid content. researchgate.net

Synthetic Modifications at the Rhodanine Ring System

Knoevenagel Condensation at the C-5 Position of the Rhodanine Core

The rhodanine ring possesses an active methylene group at the C-5 position (the CH₂ group situated between the carbonyl group and the thiocarbonyl group). This active methylene group is a key site for C-C bond formation via the Knoevenagel condensation. wikipedia.org This reaction is a nucleophilic addition of the active hydrogen compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product, in this case, a 5-arylidene derivative. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine, or by using various other catalysts like alum or ionic liquids under different conditions, including microwave irradiation. ijsrst.com The catalyst facilitates the deprotonation of the C-5 methylene group, creating a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to form a stable C=C double bond at the C-5 position. wikipedia.org

The general reaction is:

this compound + Aromatic Aldehyde → (Z)-5-Arylidene-3-rhodanineacetic acid, ethyl ester + Water

Syntheses of these compounds typically result in the thermodynamically more stable Z-isomer. nih.gov This reaction has been widely used to synthesize a variety of 5-arylidene rhodanine derivatives. isaacpub.org

Interactive Data Table: Examples of Knoevenagel Condensation with Rhodanine Derivatives

| Aldehyde Reactant | Catalyst/Solvent | Product | Yield (%) |

| Benzaldehyde | DIPEAc (ionic liquid) | (Z)-5-benzylidene-2-thioxothiazolidin-4-one | 93 |

| 4-Chlorobenzaldehyde | Alum / Water (Microwave) | 5-(4-chlorobenzylidene)rhodanine | 94 |

| 4-Methoxybenzaldehyde | Alum / Water (Microwave) | 5-(4-methoxybenzylidene)rhodanine | 92 |

| 4-Nitrobenzaldehyde | Alum / Water (Microwave) | 5-(4-nitrobenzylidene)rhodanine | 95 |

| 2-Chlorobenzaldehyde | Alum / Water (Microwave) | 5-(2-chlorobenzylidene)rhodanine | 90 |

This table presents data synthesized from various research findings to illustrate the versatility of the Knoevenagel condensation.

Introduction of Diverse Substituents on the Rhodanine Ring for Library Synthesis

The Knoevenagel condensation is a powerful tool for generating chemical libraries of rhodanine derivatives. In medicinal chemistry and drug discovery, a compound library is a collection of diverse chemical compounds used for high-throughput screening to identify potential drug candidates.

By systematically varying the aldehyde or ketone used in the Knoevenagel condensation with this compound, a vast array of substituents can be introduced at the C-5 position of the rhodanine ring. nih.govmdpi.com This strategy allows for the creation of a large and diverse library of 5-arylidene-rhodanine derivatives from a common scaffold.

Each unique aldehyde introduces a different aryl or alkylidene group, leading to variations in the steric, electronic, and lipophilic properties of the final molecules. For example, using substituted benzaldehydes (e.g., with methoxy, nitro, chloro, or hydroxy groups) or heterocyclic aldehydes (e.g., pyridinecarboxaldehyde) results in a library of compounds with distinct functionalities. nih.gov These libraries are then evaluated for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. nih.govmdpi.com

Interactive Data Table: Library Synthesis via Knoevenagel Condensation

| Rhodanine Scaffold | Aldehyde Input | Resulting C-5 Substituent | Potential Library Diversity |

| This compound | Benzaldehyde | Benzylidene | Core structure |

| This compound | 3-Methoxybenzaldehyde | 3-Methoxybenzylidene | Introduces electron-donating group |

| This compound | 3-Ethoxy-4-hydroxybenzaldehyde | 3-Ethoxy-4-hydroxybenzylidene | Modifies H-bonding potential |

| This compound | 2,4,5-Trimethoxybenzaldehyde | 2,4,5-Trimethoxybenzylidene | Increases steric bulk and polarity |

| This compound | 4-Pyridinecarboxaldehyde | Pyridin-4-ylmethylidene | Introduces a basic nitrogen atom |

This table illustrates how varying the aldehyde input can systematically modify the final compound, a fundamental principle in the synthesis of chemical libraries for biological screening. nih.govmdpi.com

Advanced Research Methodologies and Translational Research Concepts

In Silico Drug Design and Virtual Screening Approaches

In the realm of medicinal chemistry, in silico drug design and virtual screening have emerged as indispensable tools for the rational identification and development of novel drug candidates. nih.govscirp.org These computational methods are particularly valuable in the early stages of drug discovery, offering a time- and cost-effective alternative to traditional screening methods. For derivatives of 3-Rhodanineacetic acid, these approaches have been instrumental in predicting their biological activities and optimizing their structures for enhanced efficacy and selectivity. nih.govsci-hub.seresearchgate.net

Virtual screening, a key component of in silico drug design, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.netresearchgate.net This process is often guided by the three-dimensional structure of the target protein, a technique known as structure-based virtual screening. When the target structure is unknown, ligand-based virtual screening can be employed, which relies on the properties of known active compounds.

A notable application of these methods is in the identification of rhodanine-based compounds as potential inhibitors of various enzymes. For instance, virtual high-throughput screening (VHTS) has been used to discover inhibitors of enzymes implicated in diseases like cancer. scirp.orgresearchgate.net In one study, a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) model was developed to predict the inhibitory activity of rhodanine (B49660) derivatives against a protein target relevant to prostate cancer. scirp.org This model, which demonstrated strong predictive power, was then used to screen a large chemical database, leading to the identification of novel and potent inhibitors. scirp.org

The following table provides examples of how in silico methods have been applied to rhodanine derivatives, highlighting the diversity of targets and the insights gained from these computational studies.

| Target Enzyme | In Silico Method | Key Findings | Reference |

| Aldose Reductase | Molecular Docking and Simulation | Identified a rhodanine-3-acetic acid derivative (RA-2) with a high binding affinity of -9.6 kcal/mol. | researchgate.net |

| Prostate Cancer-related Protein (3VHE) | 3D-QSAR and Virtual Screening | Developed a predictive 3D-QSAR model and identified novel inhibitors through virtual screening of the Enamine database. | scirp.org |

| Aldehyde Reductase (ALR1) and Aldose Reductase (ALR2) | Molecular Docking | Investigated the binding affinities of synthesized rhodanine-3-acetamide derivatives, revealing interactions similar to known ligands within the active sites. | nih.gov |

These examples underscore the power of in silico approaches to not only identify promising lead compounds but also to provide a deeper understanding of their mechanism of action at a molecular level. This knowledge is crucial for the subsequent stages of drug development, including lead optimization and preclinical testing.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds for their biological activity. amerigoscientific.comyoutube.com This technology has been instrumental in the evaluation of rhodanine derivatives, including those related to 3-Rhodanineacetic acid, ethyl ester, against a wide array of biological targets. sci-hub.seresearchgate.net

HTS assays are typically performed in a miniaturized format, such as 96- or 384-well plates, allowing for the simultaneous testing of thousands of compounds. amerigoscientific.com The assays can be designed to measure various biological endpoints, from the inhibition of a specific enzyme to more complex cellular phenotypes. amerigoscientific.comnih.gov The data generated from HTS campaigns is often extensive and requires sophisticated data analysis techniques to identify "hits" – compounds that exhibit the desired biological activity. youtube.comnih.gov

The process of HTS can be broken down into several key stages:

Primary Screening: In this initial phase, a large compound library is tested at a single concentration to identify potential hits. nih.govyoutube.com

Hit Confirmation: The hits identified in the primary screen are then re-tested, often in triplicate, to confirm their activity and rule out false positives. nih.govnih.gov

Dose-Response Analysis: Confirmed hits are subsequently tested at multiple concentrations to determine their potency, typically expressed as an IC50 or EC50 value. nih.gov

The application of HTS to the study of rhodanine derivatives has yielded numerous promising lead compounds for various therapeutic areas. For example, HTS has been employed to identify rhodanine-based inhibitors of enzymes involved in bacterial infections and viral diseases. researchgate.net

The following table provides an overview of how HTS has been utilized in the study of compounds structurally related to this compound, showcasing the diversity of targets and the types of assays employed.

| Screening Target | HTS Assay Type | Key Outcome | Reference | | --- | --- | --- | | P23H rod opsin mutant (Retinitis Pigmentosa) | Cell-based HTS | Identification of small molecules that enhance the clearance of the mutant opsin. | nih.gov | | Various bacterial and fungal pathogens | In vitro antimicrobial activity screening | Identification of rhodanine-3-acetic acid derivatives with significant activity against Mycobacterium tuberculosis and Gram-positive bacteria. | nih.gov | | Protein-protein interactions | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Development of a stable assay for HTS to identify disruptors of protein-protein interactions. | youtube.com |

The integration of HTS with other drug discovery technologies, such as in silico modeling and medicinal chemistry, creates a powerful pipeline for the identification and optimization of novel therapeutics based on the rhodanine scaffold.

Q & A

Q. What are the established synthetic routes for 3-Rhodanineacetic acid, ethyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common routes include enzymatic esterification (e.g., lipase-catalyzed acidolysis using Novozym® 435) and chemical alkylation/condensation. Reaction parameters such as temperature (30–60°C), substrate molar ratios (e.g., 1:2–1:5 acid:alcohol), and enzyme loading (5–15% w/w) critically impact yield and purity. For example, a central composite design study showed that deviations from optimal conditions (e.g., excess alcohol) reduced reaction rates by up to 40% . Kinetic studies recommend monitoring ester formation via GC-MS to track intermediates and optimize stepwise additions.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: H302 ).

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS : Resolves ester profiles (e.g., lauric, myristic, and oleic acid ethyl esters) with retention time matching and fragmentation patterns .

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., ethyl ester carbonyl at δ 170–175 ppm).

- HPLC-PDA : Quantifies purity (>95%) using C18 columns and UV detection at 210–230 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of this compound?

- Methodological Answer : Contradictions often arise from:

- Substrate Inhibition : Excess alcohol reduces enzyme activity; use fed-batch strategies to maintain optimal molar ratios .

- Byproduct Formation : Monitor via LC-MS for hydrolyzed acids or diketene derivatives; add scavengers (e.g., molecular sieves) to absorb water .

- Temperature Gradients : In large reactors, employ computational fluid dynamics (CFD) modeling to ensure uniform heating.

Q. What strategies optimize the enantioselectivity of this compound derivatives for pharmacological applications?

- Methodological Answer :

- Chiral Catalysts : Use Rh or Pd complexes with BINAP ligands for asymmetric alkylation (e.g., >90% ee reported in pyrimidinecarboxylate analogs) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, though activity varies with solvent polarity (log P >3 preferred) .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines (e.g., cinchonidine) to separate enantiomers .

Q. How do researchers validate conflicting bioactivity data for this compound in drug discovery pipelines?

- Methodological Answer :

- Assay Standardization : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- SAR Studies : Synthesize analogs (e.g., trifluoromethyl or thiophene substitutions) to isolate pharmacophores; compare IC₅₀ trends across derivatives .

- Metabolite Profiling : Use LC-HRMS to rule out off-target effects from ester hydrolysis products (e.g., free rhodanineacetic acid) .

Q. What methodologies address challenges in detecting trace impurities in this compound batches?

- Methodological Answer :

- Headspace GC-MS : Identifies volatile impurities (e.g., residual solvents like ethyl acetate) with detection limits <1 ppm .

- ICP-MS : Quantifies heavy metals (e.g., Pd <10 ppm in catalyst residues).

- Stability-Indicating HPLC : Stress testing (40°C/75% RH for 14 days) monitors degradation products (e.g., dimerization or oxidation) .

Q. How can researchers design experiments to study the environmental impact of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (modified Sturm test) with activated sludge to measure CO₂ evolution over 28 days .

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies (OECD 201/202).

- Leaching Potential : Soil column experiments with HPLC analysis to assess mobility (log Kₒw >3 suggests low leaching) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing variability in biological activity data across synthetic batches?

- Methodological Answer :

- Multivariate Analysis (PCA/PLS) : Correlate batch parameters (e.g., purity, solvent residuals) with bioactivity outcomes .

- ANOVA with Tukey’s HSD : Identifies significant differences in IC₅₀ values between batches (p <0.05).

- QbD Frameworks : Define critical quality attributes (CQAs) via risk assessment matrices (e.g., ICH Q8) .

Q. How do researchers reconcile discrepancies between in silico predictions and experimental results for ester stability?

- Methodological Answer :

- Molecular Dynamics Simulations : Refine force fields using experimental hydrolysis rates (e.g., AMBER for ester bond cleavage).

- pH-Rate Profiling : Compare predicted vs. observed degradation at pH 1–10 to validate computational models .

- Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways (SN1 vs. SN2 mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.